2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan
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Overview
Description
2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan is an organic compound with the molecular formula C9H12BrClO. It is a furan derivative, characterized by the presence of bromine and chlorine atoms attached to the furan ring and a dimethylpropyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan typically involves the bromination of 5-(3-chloro-2,2-dimethylpropyl)furan. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the furan ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, continuous stirring, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the furan ring structure.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of dehalogenated furans or modified furan rings.
Scientific Research Applications
2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chloro-N-(2,2-dimethylpropyl)benzamide
- 2-Bromo-4,5-dimethylphenyl N-(4-chloro-2-methylphenyl)carbamate
- 1-Bromo-3-chloro-2,2-dimethoxypropane
Uniqueness
2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms, along with the dimethylpropyl group, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12BrClO |
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Molecular Weight |
251.55 g/mol |
IUPAC Name |
2-bromo-5-(3-chloro-2,2-dimethylpropyl)furan |
InChI |
InChI=1S/C9H12BrClO/c1-9(2,6-11)5-7-3-4-8(10)12-7/h3-4H,5-6H2,1-2H3 |
InChI Key |
GJBABCHPNGATSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(O1)Br)CCl |
Origin of Product |
United States |
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